PF-5081090

Vue d'ensemble

Description

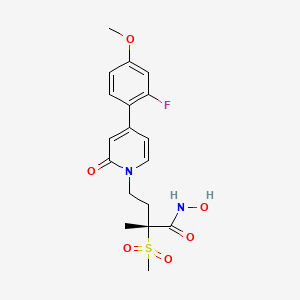

PF 5081090, également connu sous le nom de LpxC-4, est un inhibiteur puissant de l'enzyme UDP-3-O-acyl-N-acétylglucosamine désacétylase (LpxC). Cette enzyme est cruciale pour la biosynthèse du lipide A, un composant essentiel de la membrane externe des bactéries Gram-négatives. PF 5081090 présente une activité antibactérienne à large spectre et est particulièrement efficace contre les pathogènes tels que Pseudomonas aeruginosa et Klebsiella pneumoniae .

Méthodes De Préparation

La synthèse de PF 5081090 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyridine : Le cycle pyridine est synthétisé par une série de réactions impliquant la condensation de matières premières appropriées.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes fluoro et méthoxy, sont introduits sur le cycle aromatique par des réactions de substitution.

Formation de la partie hydroxymate : Le groupe hydroxymate est introduit par une réaction impliquant le dérivé d'hydroxylamine approprié.

Couplage final : La dernière étape consiste à coupler le cycle pyridine à la partie hydroxymate pour former PF 5081090

Analyse Des Réactions Chimiques

PF 5081090 subit plusieurs types de réactions chimiques, notamment :

Oxydation : PF 5081090 peut subir des réactions d'oxydation, en particulier au niveau de la partie hydroxymate.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique, en particulier aux positions ortho et para par rapport aux substituants existants.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

PF 5081090 a plusieurs applications de recherche scientifique, notamment :

Chimie : PF 5081090 est utilisé comme composé outil pour étudier l'inhibition de LpxC et ses effets sur la biosynthèse du lipide A.

Biologie : En recherche biologique, PF 5081090 est utilisé pour étudier le rôle du lipide A dans la membrane externe des bactéries Gram-négatives et son impact sur la viabilité bactérienne.

Médecine : PF 5081090 a des applications thérapeutiques potentielles en tant qu'agent antibactérien, en particulier contre les pathogènes Gram-négatifs multirésistants aux médicaments.

Industrie : Dans l'industrie pharmaceutique, PF 5081090 est utilisé dans le développement de nouveaux médicaments antibactériens ciblant LpxC

Mécanisme d'action

PF 5081090 exerce ses effets en inhibant l'enzyme UDP-3-O-acyl-N-acétylglucosamine désacétylase (LpxC). Cette enzyme est responsable de la première étape engagée dans la biosynthèse du lipide A, un composant essentiel de la membrane externe des bactéries Gram-négatives. En inhibant LpxC, PF 5081090 perturbe la synthèse du lipide A, ce qui entraîne une augmentation de la perméabilité cellulaire et, finalement, la mort des cellules bactériennes .

Applications De Recherche Scientifique

PF 5081090 has several scientific research applications, including:

Chemistry: PF 5081090 is used as a tool compound to study the inhibition of LpxC and its effects on lipid A biosynthesis.

Biology: In biological research, PF 5081090 is used to study the role of lipid A in the outer membrane of Gram-negative bacteria and its impact on bacterial viability.

Medicine: PF 5081090 has potential therapeutic applications as an antibacterial agent, particularly against multidrug-resistant Gram-negative pathogens.

Industry: In the pharmaceutical industry, PF 5081090 is used in the development of new antibacterial drugs targeting LpxC

Mécanisme D'action

PF 5081090 exerts its effects by inhibiting the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is responsible for the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, PF 5081090 disrupts the synthesis of lipid A, leading to increased cell permeability and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

PF 5081090 est similaire à d'autres inhibiteurs de LpxC, tels que CHIR-090. Les deux composés inhibent la même enzyme et présentent une activité antibactérienne à large spectre. PF 5081090 est unique dans sa structure, en particulier la présence de la partie hydroxymate, qui est cruciale pour sa liaison au site actif de LpxC. D'autres composés similaires incluent :

CHIR-090 : Un autre inhibiteur puissant de LpxC avec un échafaudage structurel différent.

BB-78485 : Un inhibiteur de LpxC à base d'hydroxymate présentant une activité antibactérienne similaire.

LPC-009 : Un inhibiteur de LpxC non hydroxymate avec un mode de chélation du zinc différent

PF 5081090 se démarque par sa forte puissance et son activité à large spectre, ce qui en fait un outil précieux dans la recherche antibactérienne et le développement de médicaments.

Activité Biologique

PF-5081090 is a potent antibacterial compound that functions primarily as an inhibitor of LpxC, an enzyme critical for the biosynthesis of lipid A, a component of the lipopolysaccharide (LPS) layer in Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various bacterial strains, and its potential role in enhancing the effectiveness of existing antibiotics.

This compound disrupts lipid bilayer synthesis by inhibiting LpxC, leading to decreased levels of lipid A and consequently reducing the integrity of the bacterial cell envelope. This mechanism not only inhibits bacterial growth but also increases the susceptibility of bacteria to other antibiotics. The compound has demonstrated an IC50 value of 1.1 nM against Pseudomonas aeruginosa, indicating its potency in disrupting LPS biosynthesis .

Efficacy Against Bacterial Strains

This compound exhibits broad-spectrum activity against various Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Burkholderia cepacia. In vitro studies have shown that it can significantly reduce the minimum inhibitory concentration (MIC) values of other antibiotics when used in combination.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/ml) | MIC Reduction with this compound |

|---|---|---|

| Pseudomonas aeruginosa | 1 | 8-fold reduction |

| Klebsiella pneumoniae | 0.069 | 16-fold reduction |

| Acinetobacter baumannii | 183 | No significant reduction |

Note: The MIC values represent the concentration required to inhibit bacterial growth .

Synergistic Effects with Other Antibiotics

This compound has been shown to enhance the efficacy of several antibiotics, including rifampin, vancomycin, and azithromycin. In a study involving multidrug-resistant strains, the presence of this compound at a concentration of 32 mg/liter resulted in significant reductions in MIC values for these antibiotics.

Table 2: Fractional Inhibitory Concentration Index (FICI) with Antibiotic Combinations

| Antibiotic Combination | FICI Value |

|---|---|

| Azithromycin + this compound | 0.25 |

| Rifampin + this compound | 0.15 |

| Vancomycin + this compound | 0.18 |

FICI values indicate synergy (≤0.5), indifference (>0.5 but ≤4), or antagonism (>4) .

Case Studies and Research Findings

- Increased Membrane Permeability : Treatment with this compound resulted in increased membrane permeability across multiple strains, which was measured using an ethidium bromide accumulation assay. This increase correlates with enhanced susceptibility to other antibiotics .

- Animal Models : In mouse models simulating septicemia and lung infections caused by Pseudomonas aeruginosa, this compound demonstrated significant therapeutic efficacy, suggesting its potential as a treatment option for serious infections .

- Resistance Mechanisms : The frequency of resistance to this compound was reported to be low (<5.0 × 10−10 for Pseudomonas aeruginosa), indicating a favorable resistance profile compared to traditional antibiotics .

Propriétés

IUPAC Name |

(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVUWHWBCMGQLU-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719182 | |

| Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312473-63-4 | |

| Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.